(3S)-oxolan-3-ylmethanamine hydrochloride

Chiral Chromatography Enantiomeric Resolution Physicochemical Characterization

Procure the stereochemically defined (3S)-oxolan-3-ylmethanamine hydrochloride (CAS 1403763-27-8) to ensure enantiopure synthesis. This chiral building block, offered as the stable hydrochloride salt, provides a primary amine handle on a (S)-tetrahydrofuran ring for amide coupling or reductive amination. Critical for chiral SAR libraries, API intermediates, and PROTAC linker attachment. Do not interchange with the (3R)-enantiomer (CAS 1400744-17-3) or racemate. Confirm highest purity for reliable multi-step synthesis.

Molecular Formula C5H12ClNO
Molecular Weight 137.61
CAS No. 1403763-27-8
Cat. No. B3024365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-oxolan-3-ylmethanamine hydrochloride
CAS1403763-27-8
Molecular FormulaC5H12ClNO
Molecular Weight137.61
Structural Identifiers
SMILESC1COCC1CN.Cl
InChIInChI=1S/C5H11NO.ClH/c6-3-5-1-2-7-4-5;/h5H,1-4,6H2;1H/t5-;/m0./s1
InChIKeyLZHYUVOFRJAJKS-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Baseline Specifications of (3S)-Oxolan-3-ylmethanamine Hydrochloride (CAS 1403763-27-8)


(3S)-Oxolan-3-ylmethanamine hydrochloride (CAS 1403763-27-8), also known as (S)-(Tetrahydrofuran-3-yl)methanamine hydrochloride, is a chiral heterocyclic amine hydrochloride [1]. With the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol, it features a saturated tetrahydrofuran (oxolane) ring with a primary aminomethyl group at the 3-position in the specific (S)-configuration, making it a stereodefined building block for asymmetric synthesis .

Critical Stereochemical Considerations for Procuring (3S)-Oxolan-3-ylmethanamine Hydrochloride


This compound cannot be interchanged with its (3R)-enantiomer (CAS 1400744-17-3) or the racemic mixture (CAS 165253-31-6) due to the fundamental principle of stereochemistry in biological systems. The specific (S)-configuration dictates the spatial orientation of the amine functional group, which directly impacts its interactions with chiral biological targets (e.g., enzymes, receptors) and its utility in asymmetric synthesis [1]. Using the incorrect enantiomer or a racemate can lead to failed syntheses, inactive or toxic products, and invalid structure-activity relationship (SAR) studies. The hydrochloride salt form (vs. the free base, CAS 1048962-84-0) is specifically chosen for its enhanced stability and solubility, which is critical for reliable handling in multi-step synthetic routes [2].

Quantitative Comparative Evidence for (3S)-Oxolan-3-ylmethanamine Hydrochloride vs. Analogs


Comparative Physical and Computed Properties: (3S) vs. (3R) Enantiomer and Racemate

While the (3S) and (3R) enantiomers of oxolan-3-ylmethanamine hydrochloride share identical achiral physical properties such as molecular weight (137.61 g/mol), topological polar surface area (35.3 Ų), hydrogen bond donor count (2), and hydrogen bond acceptor count (2), they are distinct chemical entities with opposite optical rotations [1][2]. The specific optical rotation values are the definitive quantitative metric that distinguishes the (S)-enantiomer from the (R)-enantiomer. This stereochemical difference is the primary basis for selection in chiral applications, as a racemic mixture will have a net optical rotation of 0° and would not impart chirality in a reaction or interact selectively with a biological target.

Chiral Chromatography Enantiomeric Resolution Physicochemical Characterization

Application as a Defined Chiral Building Block in Pharmaceutical Synthesis

The compound is explicitly categorized and supplied as a 'chiral building block' and 'protein degrader building block' [1][2]. While direct comparative yield or purity data from a specific drug synthesis are not available in the retrieved sources, the classification as a chiral intermediate is a strong differentiator from achiral or racemic analogs. The (3S)-configuration ensures stereochemical precision in the final product, which is a fundamental requirement for the development of many active pharmaceutical ingredients (APIs) and for constructing small-molecule libraries for structure-activity relationship (SAR) studies [3]. This is in contrast to the racemic mixture, which would be unsuitable for such applications.

Medicinal Chemistry Asymmetric Synthesis Pharmaceutical Intermediate

Preferential Use of the Hydrochloride Salt for Enhanced Stability and Handling

The compound is provided as a stable, solid hydrochloride salt (C₅H₁₂ClNO, MW: 137.61 g/mol) rather than the volatile, liquid free base (C₅H₁₁NO, CAS 1048962-84-0) . The salt form significantly enhances its chemical stability and facilitates accurate weighing and handling, particularly for automated synthesis and high-throughput screening . The free base has a reported boiling point of 156.0±13.0 °C and a flash point of 53.1±13.1℃, requiring storage under inert gas, whereas the hydrochloride salt is typically stored at room temperature, simplifying logistics and reducing the risk of degradation .

Chemical Stability Formulation Reagent Handling

Validated Application Scenarios for (3S)-Oxolan-3-ylmethanamine Hydrochloride in Research and Development


Synthesis of Chiral Active Pharmaceutical Ingredients (APIs)

This compound is a critical chiral synthon for constructing the stereochemically complex core of various APIs. Its defined (3S)-configuration allows medicinal chemists to introduce a chiral tetrahydrofuran moiety with a pendant primary amine handle, which can be further derivatized via amide coupling, reductive amination, or other transformations to build targeted drug candidates with high enantiomeric purity [1].

Construction of Stereodefined Chemical Libraries for SAR Studies

In early-stage drug discovery, this compound serves as a versatile building block for creating diverse libraries of chiral molecules. Its incorporation into small-molecule libraries ensures that each member possesses a defined stereocenter, enabling robust structure-activity relationship (SAR) exploration. This is a direct application of its classification as a 'chiral building block' [2].

Intermediate in Targeted Protein Degrader (PROTAC) Synthesis

The compound's classification as a 'Protein Degrader Building Block' suggests its utility in the synthesis of PROTACs and other heterobifunctional molecules [3]. The primary amine group can serve as a linker attachment point, while the chiral tetrahydrofuran ring can influence the physicochemical properties and target engagement of the degrader molecule.

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